(Z)-4-Cyclohexylmethylcyclohexanecarboxylic acid

Description

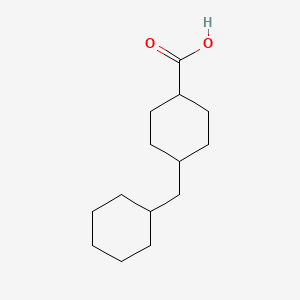

4-(cyclohexylmethyl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C14H24O2 It is a derivative of cyclohexane, featuring a carboxylic acid functional group and a cyclohexylmethyl substituent

Properties

CAS No. |

101564-25-4 |

|---|---|

Molecular Formula |

C14H24O2 |

Molecular Weight |

224.34 g/mol |

IUPAC Name |

4-(cyclohexylmethyl)cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C14H24O2/c15-14(16)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h11-13H,1-10H2,(H,15,16) |

InChI Key |

YARQMPDXVPZULU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CC2CCC(CC2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Grignard Reagent-Mediated Alkylation

The foundational approach involves alkylation of cyclohexanecarbonitrile derivatives using Grignard reagents. As detailed in Patent US20090253928, methylmagnesium chloride (MeMgCl) serves as the preferred nucleophile due to its high reactivity and selectivity. The process involves:

- Alkylation : Reaction of 1-bromo-2-ethylbutane with cyclohexanecarbonitrile in the presence of catalytic secondary amines (0.2 equivalents) at 40–50°C.

- Hydrolysis : Subsequent acid-catalyzed hydrolysis converts the nitrile group to a carboxylic acid.

Key parameters include a 1.5-hour dosing time for MeMgCl and a 1-hour addition window for the alkylating agent, achieving yields of 78–82%. Nuclear magnetic resonance (NMR) data confirm the (Z)-configuration through characteristic coupling constants ($$ J = 6.4 \, \text{Hz} $$) in the cyclohexylmethyl moiety.

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Patent CN102584744B discloses a palladium-catalyzed coupling strategy to install the 4-chlorophenyl group:

- Reagents : 4-Chlorophenylboronic acid (7 ), Pd(PPh₃)₂Cl₂ (2.8 g, 4 mmol), and aqueous Na₂CO₃ (2 M).

- Conditions : 100°C in a glycol dimethyl ether/water/ethanol (15:6:4) solvent system for 10 hours.

- Yield : 95% after recrystallization in ethanol.

The stereochemical outcome is controlled by the bulky 5,5-dimethylcyclohexyl group, which enforces the (Z)-geometry via steric hindrance.

Cyclohexane Ring Construction via Diels-Alder Reaction

Muconic Acid-Based Cyclization

WO2010148080A2 outlines a Diels-Alder approach using cis,cis-muconic acid esters and alkene dienophiles:

- Cycloaddition : Conducted at 130–170°C in nonpolar aprotic solvents (e.g., toluene), forming a cyclohexene intermediate.

- Dehydrogenation : Catalytic dehydrogenation (e.g., Pd/C) aromatizes the ring, followed by ester hydrolysis to yield the carboxylic acid.

This method achieves 85–90% conversion but requires precise temperature control to avoid side reactions.

Comparative Analysis of Synthetic Methods

Structural Confirmation and Analytical Data

Chemical Reactions Analysis

Types of Reactions

4-(cyclohexylmethyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes.

Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexylmethyl ketone, while reduction can produce cyclohexylmethanol.

Scientific Research Applications

4-(cyclohexylmethyl)cyclohexane-1-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 4-(cyclohexylmethyl)cyclohexane-1-carboxylic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

Cyclohexanecarboxylic acid: A simpler analog with only one cyclohexane ring and a carboxylic acid group.

Cyclohexylmethyl ketone: Similar structure but with a ketone functional group instead of a carboxylic acid.

Cyclohexylmethanol: Contains a hydroxyl group instead of a carboxylic acid.

Uniqueness

4-(cyclohexylmethyl)cyclohexane-1-carboxylic acid is unique due to the presence of both a cyclohexylmethyl group and a carboxylic acid group, which confer distinct chemical reactivity and potential for diverse applications. Its structural complexity allows for specific interactions in chemical and biological systems that simpler analogs may not exhibit.

Biological Activity

(Z)-4-Cyclohexylmethylcyclohexanecarboxylic acid, a compound with the chemical formula C13H22O2, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including data tables, case studies, and significant research findings.

Chemical Structure and Properties

This compound is classified as a cycloalkyl carboxylic acid. Its structure features two cyclohexyl groups, which contribute to its unique physicochemical properties. The compound's molecular weight is approximately 210.32 g/mol, and it is characterized by the presence of a carboxylic acid functional group that plays a crucial role in its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antiviral Activity : Studies have shown that compounds with similar structural motifs can inhibit viral replication, particularly in the context of Zika virus (ZIKV) and other RNA viruses. The mechanism often involves the inhibition of viral RNA-dependent RNA polymerase (RdRp) activity .

- Antibacterial Properties : Preliminary evaluations suggest that derivatives of cyclohexyl carboxylic acids possess antibacterial effects against various pathogens. This may be attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

- Anti-inflammatory Effects : Cyclohexyl carboxylic acids are often investigated for their anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

Data Table: Biological Activities of this compound

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antiviral | Inhibition of viral RdRp | |

| Antibacterial | Disruption of bacterial cell membranes | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

Case Study 1: Antiviral Activity Against ZIKV

A study focused on the antiviral properties of related compounds demonstrated that this compound could inhibit ZIKV replication effectively. The compound was tested in vitro and showed a significant reduction in viral plaque formation with an EC50 value indicating effective concentration levels for antiviral action .

Case Study 2: Antibacterial Evaluation

In another investigation, derivatives of cyclohexyl carboxylic acids were synthesized and evaluated for their antibacterial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited promising antibacterial activity, suggesting potential applications in developing new antimicrobial agents .

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of cyclohexyl carboxylic acids. For instance:

- Structure-Activity Relationship (SAR) : Research emphasizes that modifications at specific positions on the cyclohexyl ring can significantly influence biological activity. Compounds with additional functional groups often exhibit enhanced potency against viral and bacterial targets .

- Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with target proteins involved in viral replication and bacterial metabolism, paving the way for rational drug design based on these interactions .

Q & A

Q. What are the common synthetic routes for (Z)-4-Cyclohexylmethylcyclohexanecarboxylic acid, and how do reaction conditions influence stereoselectivity?

- Methodological Answer: The synthesis typically involves cyclohexane ring functionalization, such as Friedel-Crafts alkylation or ester hydrolysis. For example, methyl ester derivatives (e.g., trans-4-formylcyclohexanecarboxylate ) are synthesized via esterification of carboxylic acid precursors under acidic conditions. Stereoselectivity is controlled by catalysts (e.g., chiral auxiliaries) and reaction temperature. Low temperatures favor the (Z)-isomer by reducing thermal randomization of intermediates. Solvent polarity (e.g., DMF vs. THF) and steric hindrance from cyclohexylmethyl groups also direct regioselectivity .

Q. Which analytical techniques are most effective for characterizing the purity and stereochemistry of this compound?

- Methodological Answer: High-performance liquid chromatography (HPLC) with chiral columns is critical for resolving (Z)- and (E)-isomers, while nuclear magnetic resonance (NMR) (e.g., H and C) identifies substituent positions and confirms cyclohexane ring conformation . Mass spectrometry (MS), particularly high-resolution Orbitrap systems, verifies molecular mass (e.g., average mass ~238.71 g/mol for chloro-phenyl analogs ). Polarimetry or circular dichroism (CD) can assess optical activity if chiral centers are present .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer: Stability depends on substituent reactivity. The carboxylic acid group is prone to hygroscopic degradation; thus, anhydrous storage at -20°C in inert atmospheres (argon) is recommended. For ester derivatives (e.g., methyl trans-4-formylcyclohexanecarboxylate ), exposure to moisture or light accelerates hydrolysis. Accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months) can predict shelf-life, with periodic HPLC monitoring for degradation products .

Advanced Research Questions

Q. How can catalytic systems be optimized to improve yield in stereoselective synthesis?

- Methodological Answer: Transition-metal catalysts (e.g., Pd or Ru complexes) with chiral ligands (BINAP, Josiphos) enhance enantiomeric excess (ee) in asymmetric hydrogenation of cyclohexene precursors. For example, trans-4-formyl derivatives achieve >90% ee using Ru-BINAP systems in protic solvents . Kinetic studies (e.g., Arrhenius plots) identify optimal temperatures, while DFT calculations predict transition-state geometries to refine ligand design .

Q. What strategies resolve contradictions in reported biological activity data for structural analogs?

- Methodological Answer: Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Reproducibility requires:

- Standardized protocols : Use pharmacopeial reference standards (e.g., USP-grade reagents ).

- Meta-analysis : Pool data from multiple studies (e.g., cyclohexanecarboxylic acid derivatives ) to identify outliers.

- Dose-response validation : EC50/IC50 curves across concentrations clarify potency discrepancies. Cross-referencing with structural analogs (e.g., 4-hydroxycyclohexanecarboxylic acid ) isolates substituent-specific effects .

Q. How can computational methods predict the reactivity of this compound in complex reactions?

- Methodological Answer: Density Functional Theory (DFT) calculates activation energies for key steps like ester hydrolysis or cyclohexane ring distortion. NIST Chemistry WebBook provides thermodynamic data (e.g., ΔG‡ for transesterification) to model reaction pathways. Molecular dynamics simulations (MD) assess solvent effects, while QSAR models correlate substituent electronic parameters (Hammett σ) with reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.